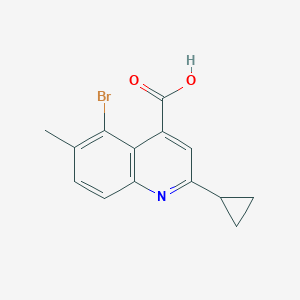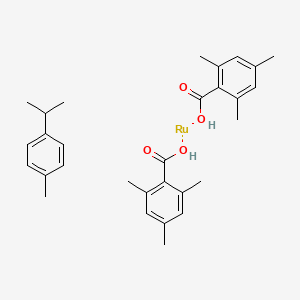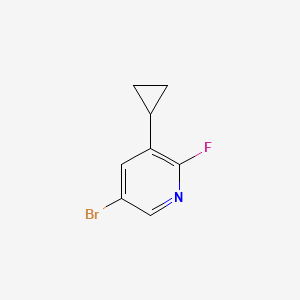
5-Bromo-3-cyclopropyl-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-cyclopropyl-2-fluoropyridine: is a heterocyclic organic compound with the molecular formula C8H7BrFN . This compound is part of the pyridine family, which is known for its aromatic properties and nitrogen-containing ring structure. The presence of bromine, cyclopropyl, and fluorine substituents makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a bromopyridine derivative with a cyclopropylboronic acid in the presence of a palladium catalyst . The fluorine atom can be introduced through a halogen exchange reaction using anhydrous potassium fluoride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization reaction technology can help in reducing side reactions and improving the stability of the diazonium salt intermediates .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-cyclopropyl-2-fluoropyridine can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: This compound can undergo Suzuki-Miyaura coupling reactions to form various biaryl compounds.
Halogen Exchange Reactions: The fluorine atom can be exchanged with other halogens using appropriate reagents.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Anhydrous Potassium Fluoride: Used in halogen exchange reactions.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
Chemistry: 5-Bromo-3-cyclopropyl-2-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .
Biology and Medicine: Fluorinated pyridines, including this compound, are studied for their potential use in pharmaceuticals due to their ability to interact with biological targets in unique ways .
Industry: This compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyclopropyl-2-fluoropyridine involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical environments. The bromine and cyclopropyl groups can also affect the compound’s steric properties, influencing its binding to molecular targets .
Comparison with Similar Compounds
2-Bromo-5-fluoropyridine: Another fluorinated pyridine with similar reactivity.
5-Bromo-2-chloropyridine: Similar in structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 5-Bromo-3-cyclopropyl-2-fluoropyridine is unique due to the combination of bromine, cyclopropyl, and fluorine substituents. This combination provides a distinct set of electronic and steric properties that can be leveraged in various chemical applications .
Properties
Molecular Formula |
C8H7BrFN |
|---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
5-bromo-3-cyclopropyl-2-fluoropyridine |
InChI |
InChI=1S/C8H7BrFN/c9-6-3-7(5-1-2-5)8(10)11-4-6/h3-5H,1-2H2 |
InChI Key |
BTGFWLGECSRVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


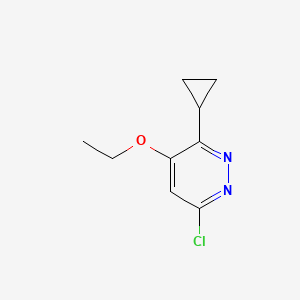
![1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13696212.png)
![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
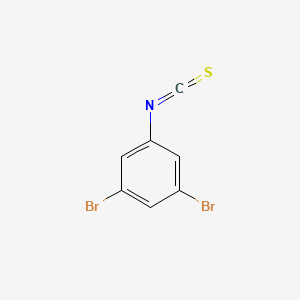
![Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13696240.png)
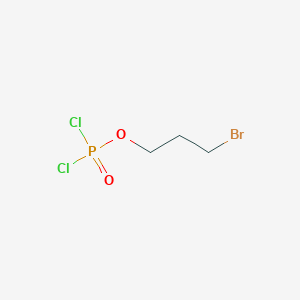
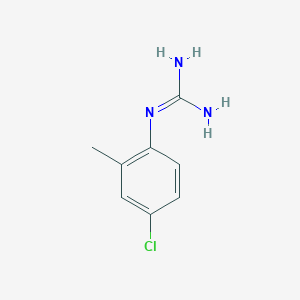
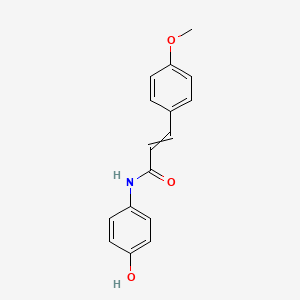
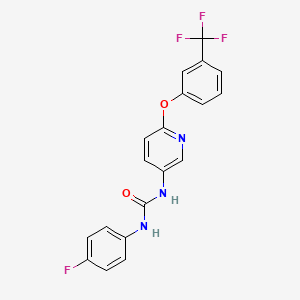
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
